Methyl 2-(benzylamino)-4-chlorobenzoate
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Overview
Description
Methyl 2-(benzylamino)-4-chlorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzylamino group and a chlorine atom attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(benzylamino)-4-chlorobenzoate typically involves the reaction of 2-amino-4-chlorobenzoic acid with benzylamine, followed by esterification with methanol. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(benzylamino)-4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions include various substituted benzoates, which can be further utilized in organic synthesis and pharmaceutical applications.
Scientific Research Applications
Methyl 2-(benzylamino)-4-chlorobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Methyl 2-(benzylamino)-4-chlorobenzoate involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, modulating their activity. The chlorine atom may enhance the compound’s binding affinity to its targets, thereby influencing its biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(benzylamino)-4-hydroxybenzoate
- Methyl 2-(benzylamino)-4-nitrobenzoate
- Methyl 2-(benzylamino)-4-methylbenzoate
Uniqueness
Methyl 2-(benzylamino)-4-chlorobenzoate is unique due to the presence of the chlorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
CAS No. |
1029-88-5 |
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Molecular Formula |
C15H14ClNO2 |
Molecular Weight |
275.73 g/mol |
IUPAC Name |
methyl 2-(benzylamino)-4-chlorobenzoate |
InChI |
InChI=1S/C15H14ClNO2/c1-19-15(18)13-8-7-12(16)9-14(13)17-10-11-5-3-2-4-6-11/h2-9,17H,10H2,1H3 |
InChI Key |
KTANDGWGJSLJPB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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